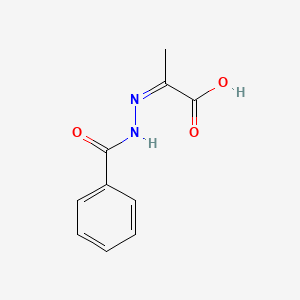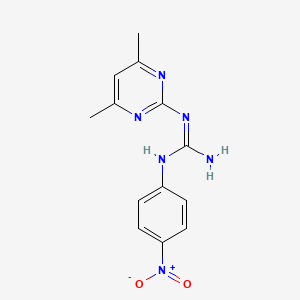
2-(benzoylhydrazono)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzoylhydrazono)propanoic acid, also known as BHPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPPA is a derivative of hydrazine and has a benzoyl group attached to its nitrogen atom. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a ligand for metal ions.
作用機序
The mechanism of action of 2-(benzoylhydrazono)propanoic acid in inhibiting the growth of cancer cells is not fully understood. However, studies have suggested that 2-(benzoylhydrazono)propanoic acid may inhibit the activity of enzymes involved in cell growth and division, as well as induce oxidative stress in cancer cells. 2-(benzoylhydrazono)propanoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(benzoylhydrazono)propanoic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(benzoylhydrazono)propanoic acid can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-(benzoylhydrazono)propanoic acid has also been shown to have antioxidant properties, which may be responsible for its ability to induce oxidative stress in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(benzoylhydrazono)propanoic acid for lab experiments is its ability to inhibit the growth of cancer cells, which could have applications in cancer research. 2-(benzoylhydrazono)propanoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one limitation of 2-(benzoylhydrazono)propanoic acid is that its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
将来の方向性
There are several future directions for research on 2-(benzoylhydrazono)propanoic acid. One area of research is to further investigate its mechanism of action in inhibiting the growth of cancer cells. This could lead to the development of more effective anticancer agents. Another area of research is to explore the potential applications of 2-(benzoylhydrazono)propanoic acid as a ligand for metal ions, which could have applications in catalysis and materials science. Finally, further studies are needed to investigate the safety and toxicity of 2-(benzoylhydrazono)propanoic acid, which could be important for its potential use as a therapeutic agent.
合成法
2-(benzoylhydrazono)propanoic acid can be synthesized through a multistep process that involves the reaction of hydrazine with benzoyl chloride to form benzoylhydrazine. The benzoylhydrazine is then reacted with acrylonitrile to form the final product, 2-(benzoylhydrazono)propanoic acid. The synthesis of 2-(benzoylhydrazono)propanoic acid has been optimized by various researchers, and the yield and purity of the compound can be improved by modifying the reaction conditions.
科学的研究の応用
2-(benzoylhydrazono)propanoic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(benzoylhydrazono)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(benzoylhydrazono)propanoic acid has also been studied for its potential use as a ligand for metal ions, which could have applications in catalysis and materials science.
特性
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXVYIPEZYZCR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(Phenylformamido)imino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)

